molecular formula C10H13BrO3 B8515719 1-(4-Bromo-3,5-dimethoxyphenyl)ethanol

1-(4-Bromo-3,5-dimethoxyphenyl)ethanol

Cat. No. B8515719
M. Wt: 261.11 g/mol
InChI Key: NFAFYRMVZKHWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3,5-dimethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-3,5-dimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3,5-dimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-6,12H,1-3H3

InChI Key

NFAFYRMVZKHWBN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)Br)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (4-bromo-3,5-dimethoxyphenyl)methanol (14.5 g, 58.7 mmol) in dichloroethane (100 ml) and toluene (140 mL) was added manganese dioxide (25.5 g, 294 mmol) and the mixture was stirred at 80° C. for three hours. After the reaction was completed, the mixture was filtered with Celite and the solvent was distilled off under reduced pressure to obtain a crude compound. To a tetrahydrofuran (153 mL) solution of the crude compound (13.8 g, 56.3 mmol) was added dropwise 1.04M methyllithium (59.5 mL, 61.9 mmol) at −78° C., and the mixture was stirred for four hours. After the reaction was completed, a saturated aqueous solution of ammonium chloride was added to the reaction mixture, which was extracted with ethyl acetate, and dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate: 4/1 then 1/1) to obtain the title compound (11.4 g, 43.7 mmol).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
140 mL
Type
solvent
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Quantity
25.5 g
Type
catalyst
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153 mL
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reactant
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[Compound]
Name
crude compound
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13.8 g
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reactant
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59.5 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

An oven-dried flask under argon was charged with 4-bromo-3,5-dimethoxybenzaldehyde (10.08 g, 41.1 mmol) and anhydrous THF (70 mL). The mixture was cooled over a −78° C. bath then a solution of MeMgBr (3.0 M in diethyl ether, 17.8 mL, 53.4 mmol) was added dropwise from an addition funnel over a period of 45 min. After stirring for 20 min, the mixture was allowed to warm to room temperature and stirred for 19 hours. After quenching with a solution of aqueous NH4Cl, it was diluted with H2O and EtOAc then cooled over an ice bath. After the mixture was cooled, the layers were separated. The organics were washed with H2O and brine then dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in dichloromethane and concentrated in vacuo again to give 1-(4-bromo-3,5-dimethoxyphenyl)ethanol as a white solid (10.8 g, quantitiative yield). The product was used without further purification.
Quantity
10.08 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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